molecular formula C21H20N4O2 B7703808 N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide

Cat. No.: B7703808
M. Wt: 360.4 g/mol
InChI Key: KOERRALKFRSZQF-UHFFFAOYSA-N
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Description

“N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide” is a complex organic compound that contains a pyrazolo[3,4-b]quinoline core, which is a bicyclic structure composed of a pyrazole ring fused with a quinoline . The compound also has an ethyl and a methyl group attached to the pyrazoloquinoline core, as well as a methoxybenzamide group attached via a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core with various substituents. The exact structure would depend on the positions of these substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on its exact structure and the conditions under which the reactions are carried out. Pyrazoloquinolines can participate in a variety of reactions due to the presence of multiple reactive sites .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the nature and position of its substituents and the overall shape and electronic configuration of the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrazoloquinoline derivatives have been studied for their biological activities, including their potential use as fluorescent sensors and biologically active compounds .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. Given the interest in pyrazoloquinoline derivatives, this compound could be a valuable subject for future studies .

Properties

IUPAC Name

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-4-25-20-17(12-14-9-8-13(2)10-18(14)22-20)19(24-25)23-21(26)15-6-5-7-16(11-15)27-3/h5-12H,4H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOERRALKFRSZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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